molecular formula C9H16N2O B6358695 1,4-Diaza-spiro[5.5]undecan-3-one CAS No. 1547757-91-4

1,4-Diaza-spiro[5.5]undecan-3-one

カタログ番号 B6358695
CAS番号: 1547757-91-4
分子量: 168.24 g/mol
InChIキー: KQGJTTZSJNTXDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Diaza-spiro[5.5]undecan-3-one is a chemical compound with the molecular formula C9H16N2O . It has a molecular weight of 168.24 g/mol . The IUPAC name for this compound is 1,4-diazaspiro[5.5]undecan-3-one .


Synthesis Analysis

The synthesis of this compound has been described in a patent . The patent provides a process for preparing 1,4-diazaspiro[5.5]undecan-3-one and its analogues, which are useful in the preparation of pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: InChI=1S/C9H16N2O/c12-8-6-11-9(7-10-8)4-2-1-3-5-9/h11H,1-7H2,(H,10,12) . The Canonical SMILES representation is: C1CCC2(CC1)CNC(=O)CN2 .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 369.8±35.0 °C at 760 mmHg . The compound has a topological polar surface area of 41.1 Ų . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

科学的研究の応用

Synthesis and Structural Studies

  • Stereoselective Synthesis of Diaza-spiro[5.5]undecane Derivatives : A methodology for synthesizing diaza-spiro[5.5]undecane derivatives via cascade cyclization, employing double Michael addition reaction of N,N-dimethylbarbituric acid with diaryldivinylketones, has been developed. The structure of these derivatives, characterized by NMR and X-ray crystallography, often exhibits the cyclohexanone unit adopting a chair conformation, stabilized by intermolecular hydrogen bonding and π–π stacking interactions (Islam et al., 2017).

  • Synthesis of Novel Natural Product Inspired Scaffolds : Inspired by bioactive natural products, novel spiro scaffolds containing diaza-spiro[5.5]undecane structures were synthesized. These scaffolds, designed for ease of conversion to a lead generation library, were synthesized using robust methods, including ring-closing metathesis as a key step (Jenkins et al., 2009).

  • Synthesis of Spiro Compounds with Potential Pharmaceutical Applications : A series of spiro compounds with diaza-spiro[5.5]undecane structure were synthesized and characterized. These compounds, featuring 1,5-dioxaspiro[5.5]undecane-2,4-dione and its derivatives, were elucidated by X-ray single-crystal diffraction, showcasing their potential in pharmaceutical applications (Zeng et al., 2010).

Catalysis and Synthetic Utility

  • Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles : A catalyst-free synthesis method for nitrogen-containing spiro heterocycles, including 1,4-diaza-spiro[5.5]undecane derivatives, was developed. This method utilizes double Michael addition reactions, providing high yields and short reaction times. The crystal structure of the synthesized compounds indicates strong crystal packing driven by CAr–H⋯π, π–π stacking, and intermolecular hydrogen bonding interactions (Aggarwal et al., 2014).

  • Synthetic Studies towards Diaza-spiro[5.5]undecanes : Research efforts towards synthesizing diaza-spiro[5.5]undecanes from 1,3-dichloroacetone and solketal derivatives explored various synthetic approaches. Although the desired diaza-spiroketal framework was not achieved, the conditions led to unexpected yet valuable compounds, demonstrating the synthetic utility of diaza-spiro[5.5]undecane derivatives (Goubert et al., 2007).

将来の方向性

The compound and its analogues are useful in the preparation of pharmaceutical compounds, including for the treatment of disorders involving abnormal cellular proliferation . This suggests potential future directions in the development of new therapeutic agents.

作用機序

Target of Action

It is noted that this compound and its analogues are useful in the preparation of pharmaceutical compounds for the treatment of disorders involving abnormal cellular proliferation .

Pharmacokinetics

It is noted that the compound has good stability , which may influence its bioavailability and pharmacokinetic profile.

Action Environment

It is noted that the compound has good stability , which suggests that it may be resistant to various environmental conditions.

特性

IUPAC Name

1,4-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-8-6-11-9(7-10-8)4-2-1-3-5-9/h11H,1-7H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGJTTZSJNTXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNC(=O)CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1547757-91-4
Record name 1, 4-DIAZASPIRO [5.5]UNDECAN-3-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。